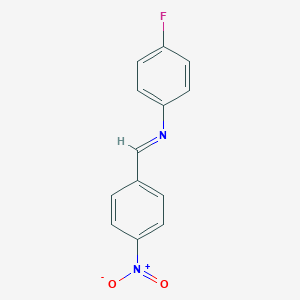
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a benzamide group, and an iodine atom
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent . The compound can also be synthesized through other routes involving the reaction of 4-aminoantipyrine with different isothiocyanate compounds .
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodobenzamide can be compared with other pyrazole derivatives, such as:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the iodine atom in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16IN3O2 |
|---|---|
Molecular Weight |
433.2g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodobenzamide |
InChI |
InChI=1S/C18H16IN3O2/c1-12-16(20-17(23)13-7-6-8-14(19)11-13)18(24)22(21(12)2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H,20,23) |
InChI Key |
ADCKMMGGHPRHCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[bis(3,5-diphenyl-1H-pyrazol-1-yl)methylene]-2,2,2-trifluoroacetohydrazide](/img/structure/B389921.png)

![2,4-Dibromo-6-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B389923.png)
![2,4-Dibromo-6-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B389924.png)
![2,4-Dibromo-6-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B389925.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-(3,4-dimethylphenyl)amine](/img/structure/B389929.png)

![4-{[(2-Chlorophenyl)imino]methyl}phenyl benzoate](/img/structure/B389933.png)
![2,4-dibromo-6-[(E)-(quinolin-6-ylimino)methyl]phenol](/img/structure/B389938.png)

![N-(3-{[(4-chloroanilino)carbonyl]amino}-2-naphthyl)-N'-(4-chlorophenyl)urea](/img/structure/B389941.png)

![4,4'-Bis({[(6-chlorohexyl)amino]carbonyl}amino)-1,1'-biphenyl](/img/structure/B389943.png)
![2,6-ditert-butyl-4-[3-(3,4-dihydro-2H-quinolin-1-yl)propyliminomethyl]phenol](/img/structure/B389944.png)
